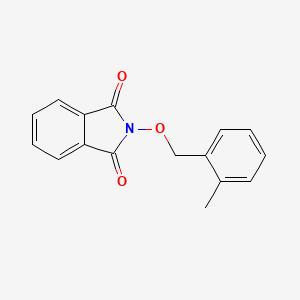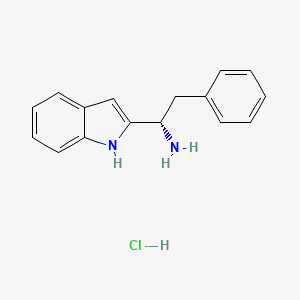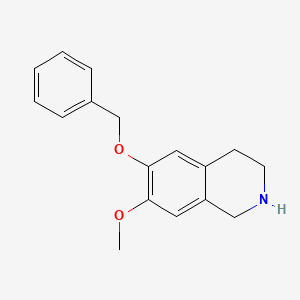
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with a complex structure that includes a chloro-substituted benzonitrile and a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the formation of the boronic ester group followed by its attachment to the chloro-substituted benzonitrile. One common method involves the reaction of 4-chlorobenzonitrile with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Toluene and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .
Applications De Recherche Scientifique
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds. The chloro group can also participate in nucleophilic substitution reactions, providing a versatile platform for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorobenzonitrile: Lacks the boronic ester group but can undergo similar substitution reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents.
Uniqueness
4-Chloro-2-(5-isopropyl-4,4-dimethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of the chloro and boronic ester groups, which provide a versatile platform for a wide range of chemical reactions and applications. This dual functionality makes it particularly valuable in organic synthesis and material science.
Propriétés
Formule moléculaire |
C14H17BClNO2 |
|---|---|
Poids moléculaire |
277.55 g/mol |
Nom IUPAC |
4-chloro-2-(4,4-dimethyl-5-propan-2-yl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C14H17BClNO2/c1-9(2)13-14(3,4)19-15(18-13)12-7-11(16)6-5-10(12)8-17/h5-7,9,13H,1-4H3 |
Clé InChI |
JYYGAVDOJFBFNF-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)C(C)C)C2=C(C=CC(=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)

![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)


![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)
